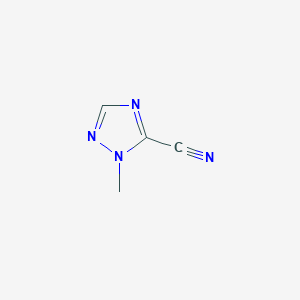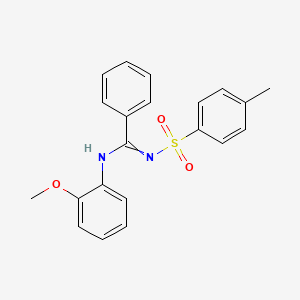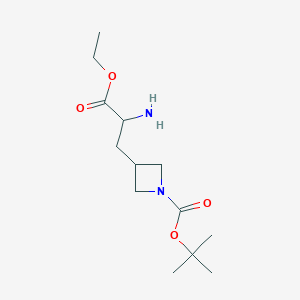![molecular formula C10H17N3 B2369204 [3-Amino-3-(pyridin-3-yl)propyl]dimethylamin CAS No. 1501757-22-7](/img/structure/B2369204.png)
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine: is an organic compound with the molecular formula C10H17N3. This compound is characterized by the presence of an amino group attached to a pyridine ring, along with a propyl chain bearing a dimethylamine group. It is a versatile compound used in various fields of scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding mechanisms of various biological targets .
Medicine: In medicinal chemistry, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine typically involves the reaction of 3-aminopyridine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst such as Raney nickel. This method is preferred due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wirkmechanismus
The mechanism of action of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved often include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-Aminopyridine: A simpler analog with only an amino group attached to the pyridine ring.
3-(Aminomethyl)pyridine: Contains an aminomethyl group instead of a propyl chain.
3-Pyridinepropionic acid: Features a carboxylic acid group instead of an amino group.
Uniqueness: [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is unique due to the presence of both an amino group and a dimethylamine group on a propyl chain attached to the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-1-pyridin-3-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-5-10(11)9-4-3-6-12-8-9/h3-4,6,8,10H,5,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMKNZDDIKUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501757-22-7 |
Source


|
| Record name | [3-amino-3-(pyridin-3-yl)propyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
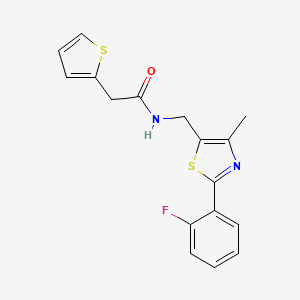
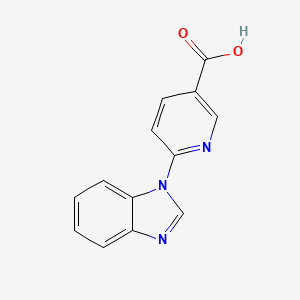
![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
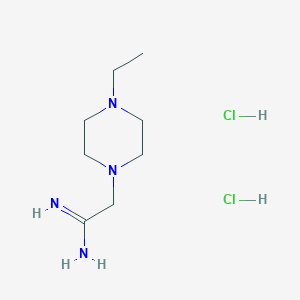
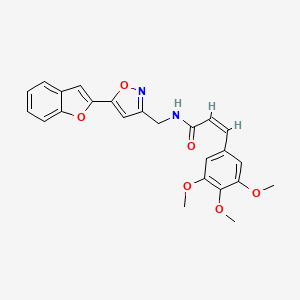
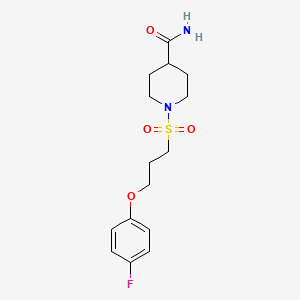
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)

